molecular formula C4H7ClN2OS B563254 Thiomuscimol-15N,d2 Hydrochloride CAS No. 1346603-53-9

Thiomuscimol-15N,d2 Hydrochloride

Cat. No.: B563254
CAS No.: 1346603-53-9
M. Wt: 169.628
InChI Key: NMDUUKGGXITKKB-NCNFAYJMSA-N
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Description

Thiomuscimol-15N,d2 Hydrochloride is a labeled analog of Thiomuscimol, a compound known for its role as a GABAA receptor agonist. This compound is primarily used in research settings, particularly in studies involving neurochemistry and receptor binding .

Scientific Research Applications

Thiomuscimol-15N,d2 Hydrochloride is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.

    Biology: Employed in studies of GABAA receptor binding and function.

    Medicine: Investigated for its potential therapeutic effects on neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and chemical products

Mechanism of Action

Target of Action

Thiomuscimol-15N,d2 Hydrochloride is a structural analog of GABA . Its primary target is the GABAA receptor , a type of neurotransmitter receptor that responds to the neurotransmitter gamma-aminobutyric acid (GABA) . GABAA receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as an agonist at the GABAA receptor . This means it binds to the receptor and activates it, mimicking the action of GABA. The activation of GABAA receptors typically results in hyperpolarization of neurons, making them less likely to fire. This leads to an overall inhibitory effect on neural activity .

Biochemical Pathways

The action of this compound primarily affects the GABAergic pathway . By activating GABAA receptors, it enhances the inhibitory effect of GABA in the central nervous system. This can lead to various downstream effects, including sedation, anxiolysis, and muscle relaxation .

Result of Action

The activation of GABAA receptors by this compound can lead to a range of molecular and cellular effects. At the molecular level, it increases chloride ion conductance, leading to hyperpolarization of the neuron . At the cellular level, this can result in reduced neuronal excitability and decreased transmission of nerve signals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also act on GABAA receptors could potentially alter its effects. Additionally, factors such as pH and temperature could potentially affect its stability .

Safety and Hazards

Thiomuscimol-15N,d2 Hydrochloride is harmful if swallowed and causes serious eye irritation . It is recommended to wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and wear eye protection/face protection .

Preparation Methods

The synthesis of Thiomuscimol-15N,d2 Hydrochloride involves the incorporation of isotopic labels, specifically nitrogen-15 and deuterium. The synthetic route typically starts with the precursor compound, which undergoes a series of chemical reactions to introduce the isotopic labels. The final product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Thiomuscimol-15N,d2 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Comparison with Similar Compounds

Thiomuscimol-15N,d2 Hydrochloride is unique due to its isotopic labeling, which allows for more precise studies in various research applications. Similar compounds include:

Properties

IUPAC Name

5-[azanyl(dideuterio)methyl]-1,2-thiazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMDUUKGGXITKKB-NCNFAYJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SNC1=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC(=O)NS1)[15NH2].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858475
Record name 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-53-9
Record name 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30858475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thiomuscimol-15N,d2 Hydrochloride
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Reactant of Route 6
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